Heptadecenoic Acid

説明

Presence in Ruminant Fats: Quantitative and Qualitative Analysis

Heptadecenoic acid (17:1) is recognized as a minor component of the fats found in ruminants. nih.gov Detailed analysis of milk and intramuscular fat from bovine, ovine, and caprine sources has revealed that the predominant isomer is cis-9-heptadecenoic acid. nih.gov In contrast, cis-10-heptadecenoic acid is found to be virtually absent in these ruminant fats. nih.gov Advanced gas chromatography (GC) methods have been successfully employed to resolve the different isomers, including cis-8, cis-9, and cis-10, confirming the scarcity of the cis-10 isomer in these animal products. nih.gov

Identification in Plant Metabolomes

The occurrence of cis-10-heptadecenoic acid is not limited to the animal kingdom; it has also been identified in the metabolomes of various plant species.

While specific quantitative data for Hypericum riparium is not detailed in the provided search results, the broader context of fatty acid analysis in plants suggests that comprehensive metabolomic studies are necessary to determine the precise concentration of cis-10-heptadecenoic acid in this species.

Research into the chemical composition of Ganoderma lucidum (Reishi) spores has identified the presence of several long-chain fatty acids, including cis-10-heptadecenoic acid. nih.govjst.go.jp Studies examining the biological activities of extracts from these spores have compared the effects of various fatty acids. nih.govjst.go.jp While present, cis-10-heptadecenoic acid was found to be less effective in certain biological assays compared to other unsaturated fatty acids with different chain lengths, such as cis-10-nonadecenoic acid (C19:1). nih.gov

A detailed analysis of the lipid extract from the aerial parts of Mercurialis annua L. (annual mercury) identified cis-10-heptadecenoic acid as one of the minor fatty acid constituents. bibliotekanauki.plresearchgate.net In a study using gas chromatography with flame ionization detection (GC-FID), this compound was quantified at 1.38% of the total fatty acids. bibliotekanauki.pl The major fatty acids in this plant were found to be α-linolenic acid (20.3%), heptadecanoic acid (12.8%), and palmitic acid (11.9%). bibliotekanauki.plresearchgate.net

A study of the fatty acid composition in the leaves of five Isatis species native to Turkey revealed the presence of cis-10-heptadecenoic acid. scielo.brresearchgate.net Notably, in Isatis tinctoria, this fatty acid was found at a significant concentration of 7.12%. scielo.brresearchgate.net This was highlighted as a point of interest due to the compound's known biological activities. researchgate.net The study also identified other major fatty acids across the different Isatis species, including palmitic, oleic, linoleic, arachidic, and arachidonic acids. scielo.br

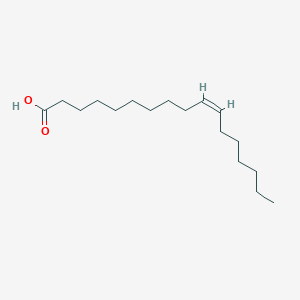

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-heptadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTXICBNEOEPAZ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020803 | |

| Record name | (10Z)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-97-3 | |

| Record name | cis-10-Heptadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10Z)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10Z)-heptadec-10-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8A6DO053E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution in Biological Systems

Identification in Plant Metabolomes

Identification in Arachis hypogaea (Groundnut) Leaves

Studies on the fatty acid composition of peanut seedlings have revealed the presence of heptadecenoic acid. In one study, under control conditions with a nitrogen source, this compound was a major component, constituting about 84.75% of the fatty acids detected. plos.org However, in the presence of the bacterium Stenotrophomonas maltophilia, this fatty acid was not detected. plos.org Under nitrogen-deficient conditions, this compound was the most abundant fatty acid in control plants, at 76.54%. plos.org Another analysis of Arachis hypogaea leaves using Gas Chromatography-Mass Spectroscopy (GC-MS) also identified cis-10-Heptadecenoic acid among the compounds present. abjournals.orgresearchgate.net

Detection in Marine Organisms

Cis-10-Heptadecenoic acid has been identified in the fatty acid profiles of various marine species, highlighting its role in marine food webs.

Identification in Mammalian Tissues and Biofluids

Cis-10-Heptadecenoic acid is also found in mammalian systems, including human plasma and certain cancer cells, where its presence and concentration can have physiological implications.

Concentrations in Human Plasma

Cis-10-Heptadecenoic acid has been detected in human plasma. A quantitative analysis of 49 fatty acids in the serum of patients with early-onset coronary artery disease and control subjects identified cis-10-heptadecenoic acid. nih.gov The mean concentrations were 2.26 ± 0.69 µg/ml in the control group, 2.28 ± 0.51 µg/ml in the coronary artery disease (CAD) without myocardial infarction (MI) group, and 1.94 ± 0.28 µg/ml in the MI group. nih.gov Another lipidomics analysis of free fatty acids in human plasma also quantified cis-10-heptadecenoic acid (C17:1) at a mean value of 0.79 ± 0.81 nmol/mL in healthy controls. mdpi.com The Human Metabolome Database also notes that trans-10-Heptadecenoic acid has been identified in human blood. hmdb.ca

Accumulation in Non-Small Cell Lung Cancer Cells

Research has shown that cis-10-Heptadecenoic acid can accumulate in non-small cell lung cancer (NSCLC) cells. nih.govspandidos-publications.com Studies have demonstrated that the addition of heptadecanoic acid (C17:0) to NSCLC cell lines, including those with acquired resistance to gefitinib, leads to an accumulation of cis-10-heptadecenoic acid. nih.govspandidos-publications.comresearchgate.net This accumulation is noteworthy as lipid metabolism is often reprogrammed in cancer cells to support their growth and proliferation. researchgate.netspandidos-publications.comnih.govjcancer.orgmdpi.com The inhibition of fatty acid metabolism pathways is being explored as a potential therapeutic strategy in lung cancer. nih.gov

Data Tables

Table 1: Concentration of cis-10-Heptadecenoic Acid in Human Plasma Data from a study on early-onset coronary artery disease. nih.gov

| Group | Mean Concentration (µg/ml) | Standard Deviation |

| Control | 2.26 | 0.69 |

| CAD (without MI) | 2.28 | 0.51 |

| MI | 1.94 | 0.28 |

Levels in Brain Tissue in Neurological Conditions

Research into the fatty acid composition of brain tissue has identified alterations in the levels of cis-10-heptadecenoic acid in association with certain neurological diseases, particularly Alzheimer's disease (AD).

Conversely, another investigation into the parietal lobe (Brodmann area 7) of individuals with moderate AD and dementia with Lewy bodies (DLB) found significantly elevated levels of several fatty acids, including cis-10-heptadecenoic acid, compared to controls. researchgate.netnih.gov The study highlighted that the profile of fatty acids in moderate AD differed markedly from that in severe AD, with concentrations of cis-10-heptadecenoic acid being significantly lower in severe AD cases compared to moderate ones. nih.gov This suggests that alterations in brain fatty acid composition may be associated with the stage and pathology of the disease. researchgate.netnih.gov

| Condition | Subject Group | Concentration (g/kg dry weight) (Mean ± SD) | Source |

|---|---|---|---|

| Late-Stage Alzheimer's Disease | Control (n=15) | 0.485 ± 0.354 | nih.gov |

| AD (n=14) | 0.579 ± 0.323 | ||

| Control Male (n=4) | 0.596 ± 0.403 | ||

| AD Male (n=8) | 0.695 ± 0.339 | ||

| Moderate vs. Severe Alzheimer's Disease | Control | Data reported as significantly lower than Moderate AD | nih.gov |

| Moderate AD | Significantly elevated vs. Control & Severe AD | ||

| Severe AD | Significantly lower vs. Moderate AD |

Detection in Human Serum

Cis-10-heptadecenoic acid has been successfully quantified in human serum, with its levels being investigated in relation to cardiovascular health. biosynth.comnih.gov A targeted quantitative analysis was performed on serum samples from healthy controls and patients with early-onset coronary artery disease (CAD), including those with and without myocardial infarction (MI). nih.gov

The study found no statistically significant difference in the serum concentrations of cis-10-heptadecenoic acid among the control, CAD (without MI), and MI groups. nih.gov This suggests that, in this specific cohort, serum levels of this particular fatty acid were not a distinguishing biomarker for the presence or severity of early-onset CAD. nih.gov The compound is also noted to be present in human plasma. hmdb.ca

| Group | Concentration (µg/ml) (Mean ± SD) |

|---|---|

| Control | 2.26 ± 0.69 |

| CAD (without MI) | 2.28 ± 0.51 |

| MI | 1.94 ± 0.28 |

Biosynthesis and Metabolic Pathways

Endogenous Synthesis Mechanisms

The endogenous production of cis-10-heptadecenoic acid involves the creation of its saturated precursor, heptadecanoic acid, followed by a desaturation step.

The synthesis of odd-chain fatty acids like heptadecanoic acid (C17:0) initiates with a different primer than the more common even-chain fatty acids. Instead of acetyl-CoA, propionyl-CoA is utilized as the starting block for the fatty acid synthase complex. chemicalbook.com Propionyl-CoA can be endogenously derived from the catabolism of several amino acids, including valine, isoleucine, methionine, and threonine. yeastgenome.org

Alternatively, heptadecanoic acid can be formed through the elongation of pre-existing even-chain fatty acids. The 16-carbon saturated fatty acid, palmitic acid (C16:0), can undergo elongation by one two-carbon unit to form stearic acid (C18:0). However, specific elongation enzyme systems (ELOVL) can also add a two-carbon unit to a precursor to form the C17 backbone, though the primary pathway for odd-chain synthesis begins with propionyl-CoA. nih.gov Another described endogenous pathway is α-oxidation, which involves the removal of one carbon atom from an even-chain fatty acid, such as stearic acid (C18:0), to produce the odd-chain heptadecanoic acid (C17:0). labclinics.com This saturated C17:0 fatty acid is the direct precursor that is subsequently modified to create cis-10-heptadecenoic acid.

Once the saturated precursor, heptadecanoic acid (C17:0), is synthesized, a desaturase enzyme introduces a double bond into the acyl chain. The creation of cis-10-heptadecenoic acid requires the introduction of a cis double bond between the 10th and 11th carbon atoms. This reaction is catalyzed by a Δ10-desaturase. nih.gov

In mammals, the key enzymes for monounsaturated fatty acid synthesis are the Stearoyl-CoA Desaturases (SCDs). researchgate.net The most prominent isoform, SCD1, is a Δ9-desaturase that primarily converts palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0) into palmitoleoyl-CoA (C16:1n-7) and oleoyl-CoA (C18:1n-9), respectively. researchgate.netmedchemexpress.com The nomenclature "n-7" signifies that the double bond is located seven carbons from the methyl end of the fatty acid. For a 17-carbon fatty acid, an n-7 designation corresponds to a double bond at the Δ10 position (17 - 7 = 10). Therefore, it is understood that SCD1 activity on the heptadecanoyl-CoA (C17:0) substrate results in the formation of cis-10-heptadecenoyl-CoA.

| Enzyme System | Substrate | Product | Function |

| Fatty Acid Elongase (ELOVL) | Palmitic Acid (C16:0) | Heptadecanoic Acid (C17:0) | Chain Elongation |

| α-Oxidation Enzymes | Stearic Acid (C18:0) | Heptadecanoic Acid (C17:0) | Carbon Removal |

| Δ10-Desaturase / SCD1 | Heptadecanoic Acid (C17:0) | cis-10-Heptadecenoic Acid | Introduction of cis-double bond |

Degradation and β-Oxidation Pathways

The catabolism of cis-10-heptadecenoic acid proceeds via β-oxidation. However, the presence of a cis double bond at an even-numbered carbon position (C10) prevents the direct use of the standard β-oxidation spiral. labclinics.com After three cycles of conventional β-oxidation, a problematic intermediate, cis-4-undecenoyl-CoA, is formed. Its degradation requires specialized auxiliary enzymes that constitute two alternative pathways. nih.govmerckmillipore.com

One of the two pathways for degrading fatty acids with a cis-double bond at an even position is the reductase-isomerase pathway. nih.govmerckmillipore.com This pathway is functional in both mitochondria and peroxisomes. nih.gov The process involves the following key enzymes:

2,4-dienoyl-CoA reductase : After the cis-4-enoyl-CoA intermediate is converted to a trans-2, cis-4-dienoyl-CoA, this reductase acts to reduce it to a trans-3-enoyl-CoA intermediate.

Δ3,Δ2-enoyl-CoA isomerase : This enzyme then isomerizes the trans-3-enoyl-CoA to the trans-2-enoyl-CoA form, which is a standard substrate that can re-enter and complete the β-oxidation cycle. medchemexpress.com

Studies using transgenic plants that accumulate intermediates of β-oxidation have confirmed that the degradation of cis-10-heptadecenoic acid utilizes this pathway. nih.gov

The second alternative route is the epimerase pathway. yeastgenome.orgnih.gov In this pathway, the trans-2, cis-4-dienoyl-CoA intermediate undergoes another round of the core β-oxidation cycle, which leads to the formation of a D-3-hydroxyacyl-CoA. This D-isomer is not a substrate for the subsequent dehydrogenase enzyme in the main pathway. yeastgenome.org The block is overcome by the action of:

3-hydroxyacyl-CoA epimerase : This enzyme converts the D-3-hydroxyacyl-CoA intermediate into the L-3-hydroxyacyl-CoA isomer. nih.govresearchgate.net This L-isomer is a substrate for L-3-hydroxyacyl-CoA dehydrogenase, allowing β-oxidation to proceed.

Research has demonstrated that both the reductase-isomerase and the epimerase pathways contribute significantly to the catabolism of cis-10-heptadecenoic acid. nih.govmerckmillipore.com

| Degradation Pathway | Key Auxiliary Enzymes | Location | Role in cis-10-Heptadecenoic Acid Catabolism |

| Reductase-Isomerase Pathway | 2,4-dienoyl-CoA reductase, Δ3,Δ2-enoyl-CoA isomerase | Mitochondria & Peroxisomes | A primary route for resolving the cis-double bond at an even position. nih.gov |

| Epimerase Pathway | 3-hydroxyacyl-CoA epimerase | Mitochondria & Peroxisomes | An alternative route that resolves a D-3-hydroxyacyl-CoA intermediate. nih.govresearchgate.net |

The β-oxidation of long-chain fatty acids, including cis-10-heptadecenoic acid, predominantly occurs within the mitochondria. However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoA esters. The transport of these molecules into the mitochondrial matrix is a critical, rate-limiting step facilitated by the carnitine shuttle system. aocs.orgnih.gov

Carnitine Palmitoyltransferase 1 (CPT1) is the enzyme on the outer mitochondrial membrane that catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitine esters. nih.gov There are different isoforms of CPT1, with CPT1α being the predominant isoform expressed in the liver and kidneys. amegroups.org By converting cis-10-heptadecenoyl-CoA to cis-10-heptadecenoyl-carnitine, CPT1α facilitates its transport across the inner membrane, where it is converted back to its CoA ester by CPT2 and enters the β-oxidation spiral. aocs.orgnih.gov Therefore, CPT1α is essential for the mitochondrial oxidation of cis-10-heptadecenoic acid in hepatic tissues. amegroups.orgnih.gov

Interactions with Other Fatty Acid Metabolic Cycles

There is a direct metabolic link between cis-10-heptadecenoic acid (C17:1) and its saturated counterpart, heptadecanoic acid (C17:0). Research on non-small cell lung cancer (NSCLC) cells has shown that treating these cells with heptadecanoic acid leads to an accumulation of cis-10-heptadecenoic acid. spandidos-publications.com This suggests that C17:0 can be desaturated to form C17:1 within the cell, indicating that the metabolism of these two fatty acids is interconnected. The concentration of cis-10-heptadecenoic acid in PC-9 and PC-9/GR lung cancer cells was observed to be higher than in normal human bronchial epithelial (HBE) cells after the addition of C17:0. spandidos-publications.com

Cis-10-heptadecenoic acid serves as a substrate for enzymes involved in long-chain fatty acid oxidation. Its metabolism is directly influenced by the activity of key enzymes in this pathway. For instance, the overexpression of carnitine palmitoyl-transferase 1alpha (CPT1α), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation, has been shown to significantly increase the oxidation of cis-10-heptadecenoic acid. nih.govebi.ac.uk Studies have demonstrated that inducing the expression of CPT1α can lead to a six-fold increase in mitochondrial long-chain fatty acid oxidation, as measured by the conversion of C17:1n-7 to C15:1n-7. nih.govebi.ac.ukcardoso-lab.org This highlights the role of C17:1 as a substrate for assessing the capacity of the fatty acid oxidation pathway.

Engineered Production in Oleaginous Microorganisms

The oleaginous yeast Yarrowia lipolytica is a prominent microorganism for producing lipid-derived chemicals but naturally produces negligible amounts of odd-chain fatty acids (OCFAs). nih.govresearchgate.net However, it has been successfully engineered to become an efficient producer of OCFAs, particularly cis-10-heptadecenoic acid (referred to as cis-9-heptadecenoic acid or heptadecenoic acid in some studies). nih.govresearchgate.netmdpi.comnih.gov

Genetic engineering strategies have been central to this success. A key modification involves the deletion of the PHD1 gene, which encodes the 2-methylcitrate dehydratase. nih.govmdpi.com This enzyme is part of the methyl citrate (B86180) cycle that degrades propionyl-CoA, the precursor for OCFA synthesis. Deleting this gene prevents propionyl-CoA degradation, making it more available for fatty acid synthesis and boosting OCFA production. nih.govmdpi.com In one study, this modification increased the proportion of OCFAs to 46.82% of total lipids. nih.govresearchgate.net

Further enhancements have been achieved by overexpressing genes involved in fatty acid synthesis and storage. Overexpression of the gene for Δ9 fatty acid desaturase (YlOLE1) and the gene for diacylglycerol O-acyltransferase 2 (YlDGA2) in combination has been shown to significantly increase the content of OCFAs, with cis-10-heptadecenoic acid being the primary product. mdpi.com

Optimization of the fermentation medium is also critical. The use of sodium propionate (B1217596) as a precursor is a common strategy. mdpi.commdpi.com Researchers have fine-tuned the concentrations of carbon sources and precursors to maximize yields.

Table 1: Optimization of Yarrowia lipolytica Fermentation for cis-10-Heptadecenoic Acid Production

| Engineered Strain/Strategy | Key Genetic Modifications | Optimized Media Components | Fermentation Time (hours) | cis-10-Heptadecenoic Acid (C17:1) Titer/Content | Reference |

|---|---|---|---|---|---|

| Engineered Y. lipolytica | Not specified in abstract, but engineered | 52.4 g/L sucrose, 26.9 g/L glycerol, 10.4 g/L sodium acetate, 5 g/L sodium propionate, 4 g/L yeast extract | 96 | 0.82 ± 0.01 g/L | mdpi.com |

| Strain overexpressing YlOLE1 and YlDGA2 | Overexpression of YlOLE1 and YlDGA2 | 2.23 g/L sodium propionate, 17.48 g/L sodium acetate | 168 | 45.56% ± 1.29 of total lipids | mdpi.com |

| Obese strain with PHD1 deletion | PHD1 gene deletion in an obese strain background | Fed-batch co-feeding strategy | Not specified | 0.75 g/L (total OCFAs, mainly C17:1) | nih.govresearchgate.net |

| Obese LP strain | Engineered for OCFA production | Minimal media with nitrogen limitation | 216 | >35% of total lipids | nih.gov |

These combined strategies of genetic modification and process optimization have established Y. lipolytica as a promising platform for the industrial production of cis-10-heptadecenoic acid and other high-value odd-chain fatty acids. mdpi.com

Compound Reference Table

Biological Activities and Physiological Roles

Cellular and Molecular Effects

The influence of cis-10-heptadecenoic acid on cellular processes is multifaceted, encompassing the inhibition of cell growth, modulation of inflammatory pathways, and induction of programmed cell death.

Inhibition of Cell Proliferation (e.g., HL-60 cells)

Cis-10-heptadecenoic acid has demonstrated inhibitory effects on the proliferation of certain cancer cell lines. Notably, it has been reported to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells. caymanchem.comtargetmol.comchemicalbook.com The half-maximal inhibitory concentration (IC50) for this effect was determined to be 302 µM. caymanchem.comchemicalbook.com While it shows some activity, studies comparing it with other long-chain fatty acids indicated that it was less effective at inhibiting HL-60 cell proliferation than saturated fatty acids like nonadecanoic acid (C19:0), heptadecanoic acid (C17:0), octadecanoic acid (C18:0), and hexadecanoic acid (C16:0). nih.govebi.ac.uk Similarly, it was found to be less potent than other unsaturated fatty acids such as cis-10-nonadecenoic acid (C19:1). nih.govresearchgate.net

Modulation of Inflammatory Responses (e.g., LPS-induced TNF production)

Research indicates that cis-10-heptadecenoic acid can modulate inflammatory responses. Specifically, it has been shown to prevent the production of tumor necrosis factor (TNF) induced by lipopolysaccharide (LPS) in mouse macrophage preparations. caymanchem.comchemicalbook.comebi.ac.uk LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the innate immune system, leading to the release of pro-inflammatory cytokines like TNF-α. nih.govacs.org The ability of cis-10-heptadecenoic acid to inhibit TNF production suggests a potential anti-inflammatory role. caymanchem.comchemicalbook.comebi.ac.uk This is further supported by studies on crocodile oil, which contains cis-10-heptadecenoic acid, showing a reduction in the synthesis and gene expression of another pro-inflammatory cytokine, interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 macrophages. semanticscholar.orgmdpi.comresearchgate.net

Induction of Apoptosis (e.g., HL-60 cells)

In addition to inhibiting proliferation, long-chain fatty acids have been implicated in inducing apoptosis, or programmed cell death, in cancer cells. While the ethanolic extract of the spores of Ganoderma lucidum, which contains a mixture of long-chain fatty acids including cis-10-heptadecenoic acid, was shown to induce apoptosis in HL-60 cells, the specific contribution of cis-10-heptadecenoic acid was found to be less effective compared to cis-10-nonadecenoic acid (C19:1). nih.govebi.ac.ukresearchgate.net

Impact on Signal Transduction Pathways (e.g., PI3K/Akt pathway)

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. nih.gov Dysregulation of this pathway is common in cancer. nih.gov While direct studies on the impact of pure cis-10-heptadecenoic acid on this pathway are limited, research on coix seed oil, which contains cis-10-heptadecenoic acid among other fatty acids, has shown an ability to inhibit the PI3K/Akt signaling pathway in HT-29 colon cancer cells. nih.gov This inhibition is associated with a decrease in the expression of PI3K and Akt, leading to the suppression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax and caspase-3. nih.gov It is important to note that these effects are attributed to the oil as a whole and not solely to cis-10-heptadecenoic acid.

Antimicrobial and Antiviral Research

Cis-10-heptadecenoic acid has been identified as a component of extracts from various natural sources that exhibit antimicrobial and antiviral activities. For instance, it was found in the essential oil of Hibiscus sabdariffa (L) seeds, which demonstrated an inhibitory effect against Bacillus subtilis. pcbiochemres.com It has also been identified in kefir grain extracts, which showed broad biological activities, including antimicrobial and antiviral potential. mdpi.com

In the context of antiviral research, a study on the marine sponge Aaptos aaptos identified cis-10-heptadecenoic acid as one of the major fatty acids in a chloroform (B151607) extract. researchgate.netresearchgate.net This extract was found to inactivate herpes simplex virus type 1 (HSV-1) and exhibited cytotoxic activity against several cancer cell lines. researchgate.netresearchgate.net Another source also suggests that cis-10-heptadecenoic acid may have an inhibitory effect on the replication of the herpes simplex virus. biosynth.com

Table of Research Findings on cis-10-Heptadecenoic Acid

| Biological Activity | Model System | Key Findings | References |

|---|---|---|---|

| Inhibition of Cell Proliferation | HL-60 cells | IC50 of 302 µM. Less effective than some saturated and other unsaturated fatty acids. | caymanchem.comtargetmol.comchemicalbook.comnih.govebi.ac.ukresearchgate.net |

| Modulation of Inflammation | LPS-stimulated mouse macrophages | Prevents LPS-induced TNF production. | caymanchem.comchemicalbook.comebi.ac.uk |

| Modulation of Inflammation | LPS-stimulated RAW 264.7 macrophages | Component of crocodile oil which reduced IL-6 synthesis and gene expression. | semanticscholar.orgmdpi.comresearchgate.net |

| Induction of Apoptosis | HL-60 cells | Less effective than cis-10-nonadecenoic acid. | nih.govebi.ac.ukresearchgate.net |

| Antimicrobial Activity | Bacillus subtilis | Component of Hibiscus sabdariffa seed oil which showed inhibitory effects. | pcbiochemres.com |

| Antiviral Activity | Herpes Simplex Virus Type 1 (HSV-1) | Component of an active extract from Aaptos aaptos. | researchgate.netresearchgate.netbiosynth.com |

Antagonistic Interactions with Antimicrobial Agents (e.g., Thymol)

Research into the interactions between fatty acids and antimicrobial compounds has revealed that cis-10-Heptadecenoic acid can exhibit antagonistic effects. Specifically, when combined with thymol (B1683141), a natural monoterpenoid phenol (B47542) with known antimicrobial properties, a noticeable antagonism was observed against the growth of the oral bacterium Streptococcus sobrinus. ebi.ac.ukresearchgate.netresearchgate.net This is in contrast to other fatty acids like lauric acid and myristic acid, which showed synergistic effects with thymol against at least one tested bacterial strain. ebi.ac.ukresearchgate.netresearchgate.net This finding underscores the complexity of fatty acid-antimicrobial interactions and suggests that the specific structure of a fatty acid dictates its modulatory effect on antimicrobial agents.

Activity Against Oral Bacteria (e.g., Streptococcus sobrinus)

While it may antagonize certain antimicrobials, cis-10-Heptadecenoic acid itself has been noted for its inhibitory effects on some oral bacteria. researchgate.netncats.ioncats.io Studies examining the growth-inhibitory properties of various fatty acids have identified cis-10-Heptadecenoic acid as being antagonistic towards the growth of Streptococcus sobrinus, a bacterium implicated in dental caries. ebi.ac.ukresearchgate.netcnjournals.com However, research also indicates that its inhibitory efficacy can be less potent compared to other unsaturated fatty acids like cis-hexadecenoic and cis-octadecenoic acids, which are generally inhibitory towards Porphyromonas gingivalis and S. sobrinus. ebi.ac.ukcnjournals.comresearchgate.net

Potential Against Herpes Simplex Virus (HSV) Infections

Preliminary evidence suggests that cis-10-Heptadecenoic acid may possess antiviral properties, particularly against the Herpes Simplex Virus (HSV). biosynth.com It is thought that the compound may inhibit the production of proteins essential for the replication of the virus. biosynth.com One study identified cis-10-Heptadecenoic acid as a major component in the chloroform extract of the marine sponge Aaptos aaptos, which was found to inactivate Herpes Simplex Virus type 1. researchgate.netresearchgate.net

Roles in Disease Pathogenesis and Biomarker Potential

The presence and concentration of cis-10-Heptadecenoic acid have been associated with several disease states, highlighting its potential as a biomarker and its involvement in pathological processes.

Association with Non-Small Cell Lung Cancer

Recent studies have pointed to a connection between cis-10-Heptadecenoic acid and non-small cell lung cancer (NSCLC). Research has shown that the addition of heptadecanoic acid (C17:0) to NSCLC cells, including those with acquired resistance to gefitinib, leads to an accumulation of cis-10-Heptadecenoic acid. spandidos-publications.comnih.govresearchgate.net This accumulation was concurrent with the inhibition of cancer cell proliferation and migration, as well as the promotion of apoptosis. nih.gov Mechanistic analyses suggest that these effects may be linked to the suppression of the phosphoinositide 3-kinase/Akt signaling pathway. spandidos-publications.comnih.govresearchgate.net These findings suggest a potential antitumor role for cis-10-Heptadecenoic acid in the context of NSCLC. researchgate.net

| Cell Line | Precursor | Observed Effect on cis-10-Heptadecenoic acid | Associated Anti-cancer Activity |

| PC-9 (NSCLC) | Heptadecanoic acid (C17:0) | Accumulation | Inhibition of proliferation, migration; promotion of apoptosis |

| PC-9/GR (gefitinib-resistant NSCLC) | Heptadecanoic acid (C17:0) | Accumulation | Inhibition of proliferation, migration; promotion of apoptosis |

Correlation with Cognitive Functions in Stroke Survivors

Investigations into the relationship between free fatty acids and cognitive outcomes in stroke survivors have identified cis-10-Heptadecenoic acid as a relevant molecule. One study involving ischemic stroke patients found an inverse correlation between the levels of cis-10-Heptadecenoic acid and the Beck Depression Inventory-II (BDI-II) score in the acute phase of stroke. researchgate.net The study identified several free fatty acids, including cis-10-heptadecanoic acid, in the patient samples. mdpi.com While no direct correlations were found between cis-10-Heptadecenoic acid and the Montreal Cognitive Assessment (MoCA) test results, the broader context of the study suggests that dysregulation of fatty acid metabolism may be involved in the pathogenesis of stroke-related cognitive impairment. researchgate.netmdpi.com

| Brain Region | Disease State | Finding Regarding cis-10-Heptadecenoic acid |

| Brodmann area 7 | Late-stage Alzheimer's Disease | No significant difference compared to controls. nih.gov |

| Parietal Lobe | Moderate Alzheimer's Disease | Significantly elevated levels compared to controls. researchgate.netnih.gov |

Implications in Autoimmune Diseases

Research has pointed to the therapeutic potential of odd-chain monounsaturated fatty acids, such as heptadecenoic acid, in conditions involving the immune system. Specifically, cis-9-heptadecenoic acid (C17:1), an isomer of cis-10-Heptadecenoic acid, has been identified as a high-value-added compound known for its anti-inflammatory effects and efficacy in treating autoimmune diseases, alongside psoriasis and allergies. mdpi.com The role of polyunsaturated fatty acids (PUFAs) in mitigating inflammatory and autoimmune disorders is also recognized, suggesting a broader mechanism by which these lipids can influence immune responses. scielo.brcnr.it A targeted metabolomic analysis of serum fatty acids aimed at identifying biomarkers for autoimmune diseases identified several fatty acids as predictive, although cis-10-Heptadecenoic acid was not among the primary candidates in that specific study. nih.gov However, the documented anti-inflammatory properties of C17:1 suggest a plausible role in modulating the pathological processes of various autoimmune conditions. mdpi.com

Potential as a Biomarker for Specific Conditions (e.g., Ménière's disease)

A significant area of research for cis-10-Heptadecenoic acid is its potential as a biomarker for Ménière's disease, a disorder of the inner ear characterized by vertigo, hearing loss, and tinnitus. reddit.comnih.gov Currently, Ménière's disease is diagnosed by excluding other conditions with similar symptoms, a process that can be lengthy and arduous. nih.govacs.org

Recent studies utilizing gas chromatography-mass spectrometry (GC-MS) and direct analysis in real time-high-resolution mass spectrometry (DART-HRMS) have analyzed the chemical composition of cerumen (earwax). nih.govacs.org This research discovered a distinct chemical profile in individuals with Ménière's disease compared to healthy controls. nih.govresearchgate.net Specifically, the earwax of Ménière's disease patients showed significantly lower levels of three fatty acids: cis-10-Heptadecenoic acid, cis-9-hexadecenoic acid, and cis-9-octadecenoic acid. nih.govacs.orgresearchgate.net

The discovery of these diminished fatty acid levels represents the first identification of a potential biomarker for the condition. reddit.com The assessment of these fatty acid concentrations could lead to a more rapid and accurate clinical tool for diagnosing Ménière's disease. nih.govacs.orgresearchgate.net The confidence level for identifying cis-10-Heptadecenoic acid in these studies was exceptionally high at 99.9%. nih.govacs.orgresearchgate.net

Table 1: Average Fatty Acid Concentrations in Earwax (Ménière's vs. Non-Ménière's Disease)

| Fatty Acid | Average Concentration in Non-Ménière's Disease Samples (μg/mg) | Average Concentration in Ménière's Disease Samples (μg/mg) |

|---|---|---|

| cis-10-Heptadecenoic acid | 0.87 | 0.13 |

| cis-9-Hexadecenoic acid | 7.89 | 1.70 |

| cis-9-Octadecenoic acid | 4.94 | 2.07 |

Interaction with Human Serum and Other Biological Components

The physiological effects of cis-10-Heptadecenoic acid are linked to its interactions with various biological components, most notably human serum. biosynth.com Fatty acids in the circulatory system are primarily transported by human serum albumin (HSA), an abundant plasma protein. rcsb.orgnih.gov HSA has multiple binding sites that accommodate a wide range of fatty acids, including both saturated and unsaturated types. rcsb.orgresearchgate.net

While detailed crystallographic studies have mapped the binding of other fatty acids like oleic acid (cis-9-octadecenoic acid) to HSA, specific binding data for cis-10-Heptadecenoic acid is less detailed. rcsb.org However, it is established that cis-10-Heptadecenoic acid has significant interactions with human serum. biosynth.com Furthermore, its saturated counterpart, heptadecanoic acid, is utilized as an internal standard for the quantification of fatty acids in human plasma, indicating its presence and measurable interaction within this biological matrix. atamanchemicals.com The compound is also involved in metabolic pathways, where it can be synthesized into polyhydroxy-chain alkanoates through enzymatic action, demonstrating its integration into cellular lipid metabolism. medchemexpress.commedchemexpress.com

Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of fatty acids, allowing for the separation of complex mixtures into individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of fatty acids. nih.gov The standard procedure involves an initial extraction of lipids from a sample, often using a solvent system like the Bligh and Dyer method, followed by a derivatization step. dkfz.de For fatty acid analysis, this typically means converting the fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs). dkfz.delabtorg.kz These FAMEs are then separated by the gas chromatograph and detected by the mass spectrometer.

GC-MS can detect cis-10-Heptadecenoic acid as part of a broader fatty acid profile in various biological matrices, including earwax, plasma, serum, and tissues. dkfz.denih.gov One of the challenges in the analysis of cis-10-Heptadecenoic acid is that its methyl ester can exhibit similar retention times and mass spectra to other compounds, such as cyclopropaneoctanoic acid 2-hexyl, which necessitates highly precise chromatographic or mass spectrometric differentiation. In some cases, to enhance identification accuracy, GC-MS using electron ionization (EI) is combined with soft ionization techniques like field ionization (FI), which helps in the clear determination of the molecular ion, especially for unsaturated FAMEs where the molecular ion might be absent in EI spectra. jeol.com

Gas Chromatography-Flame Ionization Detector (GC-FID) Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and common method for the quantitative analysis of fatty acids. measurlabs.com This technique is particularly useful for quantifying organic compounds like FAMEs in food and other biological samples. measurlabs.commdpi.com The process involves injecting a sample, typically dissolved in a suitable solvent, into the GC, where it is vaporized and its components are separated on a column. measurlabs.com As each component elutes from the column, it is burned in a hydrogen flame, which ionizes the organic molecules. These ions are then detected by a collector plate, generating a signal proportional to the amount of the compound.

GC-FID has been successfully used to quantify cis-10-Heptadecenoic acid methyl ester in various samples. thermofisher.com The method provides excellent linearity and low limits of detection (LOD) and quantification (LOQ) for fatty acids. mdpi.com For instance, a study on yellowfin tuna utilized GC-FID for fatty acid profiling, demonstrating its capability in routine quantitative analysis. cnr.it

Table 1: Example GC-FID Operating Conditions for FAME Analysis

This interactive table showcases typical parameters for GC-FID analysis. Click on the column headers to learn more about each parameter.

| Parameter | Condition | Reference |

|---|---|---|

| Injector Temperature | 230 °C - 250 °C | mdpi.comocl-journal.org |

| Detector Temperature | 250 °C - 255 °C | mdpi.comcnr.it |

| Column Type | TRACE TR-FAME / SP-2560 / Restek RT2560 | mdpi.comthermofisher.comocl-journal.org |

| Column Dimensions | 10 m x 0.1 mm x 0.2 µm or 100 m x 0.25 mm x 0.2 µm | thermofisher.comocl-journal.org |

| Carrier Gas | Helium | ocl-journal.orgigem.org |

| Flow Rate | 1.0 - 1.26 mL/min | mdpi.comigem.org |

| Injection Volume | 1 µL | mdpi.comigem.org |

| Split Ratio | 1:20 or 10:1 | mdpi.comcnr.it |

Chromatographic Resolution of Isomers

A significant analytical task is the separation of fatty acid isomers, particularly cis and trans isomers, which can have different physiological effects. High-resolution capillary GC columns are essential for this purpose. Highly polar cyanopropyl-based columns, such as the SP-2560 and SLB-IL111, are specifically designed for the detailed analysis of cis/trans FAME isomers. sigmaaldrich.comtheanalyticalscientist.com

The use of long capillary columns (e.g., 100 m or even 200 m) enhances the resolution between closely eluting isomers. sigmaaldrich.comvup.sk For example, specific GC methods have been developed that can unequivocally resolve the cis-9 and cis-10 isomers of heptadecenoic acid. researchgate.net While no single column can separate all possible FAME isomers, using complementary columns can provide comprehensive data, as co-elutions on one column may be fully resolved on another. theanalyticalscientist.com Techniques such as silver ion thin-layer chromatography (Ag⁺-TLC) can also be used as a preparative step to isolate cis isomers before GC analysis. researchgate.net

Mass Spectrometry Approaches

Mass spectrometry provides detailed structural information and high sensitivity, making it indispensable for fatty acid analysis.

Photochemical Tagging for Quantitation of Unsaturated Fatty Acids

A novel approach for the analysis of unsaturated fatty acids, which circumvents the need for chromatographic separation, is photochemical tagging coupled with mass spectrometry. nih.govacs.orgacs.org This method involves an in-solution photochemical reaction, such as the Paternò-Büchi reaction, to tag the carbon-carbon double bond (C=C) of an unsaturated fatty acid. acs.orgresearchgate.net The tagged fatty acid is then analyzed by tandem mass spectrometry, where a gas-phase detagging event (neutral loss scan) allows for selective detection and quantification. nih.govacs.org

This technique is rapid, sensitive, and provides quantitative information on C=C location isomers, which is often difficult to achieve with traditional methods. acs.orgacs.org While the tagging efficiency for monounsaturated fatty acids is partial (30-60%), maintaining a steady efficiency allows for reliable quantitative analysis. bu.edu This approach has been used to quantify changes in unsaturated fatty acids between normal and cancerous cells and can be applied to complex biological samples like blood and plasma. nih.govacs.org

Analysis of Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acids to FAMEs is a near-universal step in their analysis by gas chromatography. labtorg.kz This derivatization process neutralizes the polar carboxyl group, reducing its polarity and making the molecule more volatile and suitable for GC analysis. nih.govlabtorg.kz The esterification is typically achieved using a catalyst like boron trifluoride (BF₃) in methanol (B129727) or methanolic sodium hydroxide. cnr.itocl-journal.org

Once derivatized, the FAME mixture, which includes cis-10-heptadecenoic acid methyl ester, can be analyzed by GC-MS or GC-FID. cnr.itocl-journal.org GC-MS analysis of FAMEs provides both retention time data and mass spectra, which are used for identification by comparison to spectral libraries. jeol.com The fragmentation patterns from electron ionization (EI) are highly informative, although for some unsaturated FAMEs, the molecular ion may be weak or absent. jeol.com In such cases, combining EI with soft ionization techniques or using chemical ionization tandem mass spectrometry can provide the necessary structural information, such as the precise location of the double bond. jeol.comresearchgate.net

Electrospray Ionization Mass Spectrometry in Lipidomics

Electrospray ionization mass spectrometry (ESI-MS) has become an indispensable tool in the field of lipidomics for the analysis of fatty acids like cis-10-heptadecenoic acid. nih.gov ESI is considered a "soft" ionization technique, which is particularly advantageous for the analysis of thermally unstable lipids as it minimizes fragmentation during the ionization process. nih.gov This method can be operated at low flow rates, making it highly suitable for analyzing limited or small volume samples. nih.gov

In lipidomics studies, ESI-MS is often coupled with ultrahigh-performance liquid chromatography (UHPLC) for the comprehensive analysis of lipids. spectroscopyonline.com The UHPLC system separates different lipid classes, and the subsequent ESI-MS analysis provides detailed information about their molecular composition. spectroscopyonline.com For instance, in the analysis of a mixture of fatty acids, ESI-MS can distinguish between different species based on their mass-to-charge ratio (m/z). acs.org

When analyzing fatty acids in negative ion mode, ESI-MS can provide structural information. acs.org For example, an equimolar mixture of cis-10-heptadecenoic acid (FA 17:1(10Z)) and oleic acid (FA 18:1(9Z)) can be analyzed using nanoESI-MS. acs.org Photochemical tagging with acetone (B3395972) can be employed to further aid in the identification and quantification of unsaturated fatty acids. acs.org Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can then be used to fragment the tagged fatty acid ions, providing information about the location of the double bond. acs.org

The sensitivity of ESI-MS allows for the detection of fatty acids even at low concentrations. For example, in the analysis of human plasma, cis-10-heptadecenoic acid can be used as an internal standard for the quantification of other fatty acids. acs.org The direct infusion ESI-MS/MS analysis of lipids offers several advantages, including minimal sample preparation, mild experimental conditions, high throughput, and high sensitivity. nih.gov

Sample Preparation and Derivatization Strategies for Analysis

A common method for preparing FAMEs involves refluxing the lipid extract with a reagent like a mixture of methanol and sulfuric acid. ekb.eg Alternatively, pentafluorobenzyl (PFB) bromide can be used as a derivatization agent, particularly for analysis by GC with negative chemical ionization (NCI) mass spectrometry. nih.gov This method offers high sensitivity for detecting trace amounts of fatty acids in complex biological samples. nih.gov The derivatization efficiency with PFB bromide is typically around 80-85% and is consistent across fatty acids of varying chain lengths and degrees of unsaturation. nih.gov Another derivatization agent, 2,4'-dibromoacetophenone, can be used for preparing fatty acid derivatives for high-performance liquid chromatography (HPLC) with UV detection. jafs.com.plresearchgate.net This method has been shown to increase the sensitivity of fatty acid analysis. researchgate.net

The extraction of lipids from biological samples is a crucial preceding step. A common procedure involves a biphasic extraction using a mixture of solvents like chloroform (B151607) and methanol or isooctane (B107328) and methanol. nih.govnih.gov For instance, in the analysis of free fatty acids in cultured cells, a bi-phasic solution of acidified methanol and isooctane can be used for prepurification and enrichment. nih.gov To ensure accurate quantification, stable isotope-labeled internal standards, such as deuterated fatty acids, are often added to the samples before extraction to compensate for any losses during sample preparation and analysis. nih.gov

The choice of derivatization strategy can also be tailored to provide specific structural information. For example, the conversion of monoenoic fatty acids into their dimethyl disulfide adducts allows for the determination of the double bond position by GC-MS. researchgate.netacs.org

Application of Chemometrics in Fatty Acid Profiling

Chemometrics involves the use of multivariate statistical methods to analyze and interpret complex chemical data, such as fatty acid profiles obtained from chromatographic analyses. srce.hroup.com These techniques are powerful tools for characterizing, classifying, and differentiating samples based on their fatty acid composition. srce.hr

Principal component analysis (PCA) is a widely used chemometric method that reduces the dimensionality of the data while retaining most of the original information. oup.comdss.go.th PCA can reveal relationships between different fatty acids and identify those that contribute most significantly to the variation between sample groups. dss.go.th For example, in a study of almond cultivars, PCA showed that minor fatty acids, including cis-10-heptadecenoic acid (C17:1), contributed to the discrimination between different cultivars. dss.go.th Similarly, in the analysis of olive oils, PCA helped to differentiate cultivars based on their fatty acid profiles, with C17:1 being one of the discriminant variables. oup.com

Other chemometric techniques applied to fatty acid profiling include cluster analysis and linear discriminant analysis (LDA). acs.orgsrce.hrdss.go.th Cluster analysis groups samples based on their similarity, while LDA builds a predictive model to classify samples into predefined groups. acs.orgdss.go.th In a study of French virgin olive oils, LDA was used to classify samples into six groups with 100% accuracy based on their fatty acid and triacylglycerol compositions, where the level of 9-heptadecenoic acid was a notable parameter. acs.org

The application of chemometrics to fatty acid data provides a more comprehensive understanding than comparing individual fatty acid concentrations alone. srce.hr It allows for the identification of patterns and correlations that might not be apparent otherwise, making it a valuable tool for quality control, origin determination, and authenticity assessment of various products. oup.comresearchgate.net

Data Tables

Table 1: Analytical Methods for cis-10-Heptadecenoic Acid

| Analytical Technique | Derivatization Method | Key Findings | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty Acid Methyl Esters (FAMEs) | Used for profiling fatty acids in various matrices like almond kernels and suet oil. dss.go.thresearchgate.net | dss.go.thresearchgate.net |

| GC-Negative Chemical Ionization MS | Pentafluorobenzyl (PFB) bromide | High sensitivity for trace amounts of fatty acids in biological samples. nih.gov | nih.gov |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Photochemical tagging with acetone | Enables identification and quantification of unsaturated fatty acids, including determination of double bond position. acs.org | acs.org |

| High-Performance Liquid Chromatography (HPLC) | 2,4'-dibromoacetophenone | Increased sensitivity for fatty acid analysis with UV detection. jafs.com.plresearchgate.net | jafs.com.plresearchgate.net |

Table 2: Chemometric Applications in Fatty Acid Profiling Involving cis-10-Heptadecenoic Acid

| Study Subject | Chemometric Method | Role of cis-10-Heptadecenoic Acid | Reference |

| Almond Cultivars | Principal Component Analysis (PCA), Cluster Analysis, Discriminant Analysis | Contributed to the discrimination between different almond cultivars. dss.go.th | dss.go.th |

| French Virgin Olive Oils | Linear Discriminant Analysis (LDA) | 9-Heptadecenoic acid level was a parameter for classifying oil origins. acs.org | acs.org |

| Tunisian Olive Cultivars | Principal Component Analysis (PCA) | A discriminant variable for differentiating among cultivars. oup.com | oup.com |

| Freshwater Fish | Hierarchical Cluster Analysis (HCA), PCA, LDA | Part of the fatty acid profile used to distinguish fish species and their geographical origin. srce.hr | srce.hr |

Synthetic and Derivative Research

Synthesis of Polyhydroxyalkanoates from cis-10-Heptadecenoic Acid

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. The synthesis of PHAs from renewable resources like fatty acids is a significant area of research in the development of sustainable bioplastics. Cis-10-heptadecenoic acid, as an odd-chain unsaturated fatty acid, presents an interesting substrate for the production of medium-chain-length PHAs (mcl-PHAs) with potentially unique properties.

The microbial synthesis of PHAs from fatty acids primarily occurs through the β-oxidation pathway. Bacteria such as Pseudomonas putida and various Rhodococcus species are well-known producers of mcl-PHAs from a range of aliphatic carbon sources. nih.govnih.govnih.govnih.gov When cis-10-heptadecenoic acid is utilized as a carbon source, it is first activated to its coenzyme A (CoA) thioester, cis-10-heptadecenoyl-CoA. This molecule then enters the β-oxidation cycle.

The degradation of unsaturated fatty acids with double bonds at even-numbered positions, such as in cis-10-heptadecenoic acid, requires auxiliary enzymes in addition to the core β-oxidation enzymes. The metabolic pathway involves the action of enzymes like 2,4-dienoyl-CoA reductase and Δ³-Δ²-enoyl-CoA isomerase to handle the non-standard intermediates that are formed. broadpharm.com Through successive rounds of β-oxidation, the 17-carbon chain of heptadecenoic acid is cleaved, generating various (R)-3-hydroxyacyl-CoA monomers. These monomers, which can vary in chain length, are the direct precursors for PHA synthesis. The PHA synthase enzyme (PhaC) then polymerizes these monomers into the final PHA polymer.

The incorporation of monomers derived from an odd-chain fatty acid like cis-10-heptadecenoic acid can lead to the formation of a PHA copolymer with a mix of odd-numbered and even-numbered carbon chain monomers. This can influence the physical and thermal properties of the resulting biopolymer, such as its crystallinity, melting point, and flexibility, making it suitable for a variety of applications. nih.gov Metabolic engineering strategies can be employed to enhance the efficiency of PHA production from such unconventional fatty acids by optimizing the expression of key enzymes in the metabolic pathway. researchgate.net

| Step | Description | Key Enzymes | Intermediate/Product |

|---|---|---|---|

| 1 | Activation of the fatty acid | Acyl-CoA Synthetase | cis-10-Heptadecenoyl-CoA |

| 2 | Entry into β-oxidation and processing of the cis-double bond | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase, 2,4-dienoyl-CoA reductase, Δ³-Δ²-enoyl-CoA isomerase | (R)-3-Hydroxyacyl-CoA monomers |

| 3 | Polymerization of monomers | PHA Synthase (PhaC) | Polyhydroxyalkanoate (PHA) |

Methyl Ester Derivatives in Analytical Applications

For the accurate identification and quantification of cis-10-heptadecenoic acid in various biological and industrial samples, it is commonly converted into its methyl ester derivative, cis-10-heptadecenoic acid methyl ester. This process, known as derivatization, is a crucial step in preparing the fatty acid for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

The derivatization process involves an esterification reaction that converts the polar carboxyl group of the fatty acid into a less polar methyl ester. This increases the volatility and thermal stability of the compound, making it suitable for GC analysis. The resulting fatty acid methyl esters (FAMEs) are then separated based on their boiling points and polarity on a GC column and detected by a detector, such as a flame ionization detector (FID) or a mass spectrometer.

In GC-MS analysis, the separated FAMEs are ionized, and the resulting fragmentation patterns are used to identify the specific fatty acid. The mass spectrum of cis-10-heptadecenoic acid methyl ester provides a unique fingerprint that allows for its unambiguous identification. This analytical technique is widely used in food science, biofuel research, and clinical diagnostics to determine the fatty acid composition of lipids. While not cis-10-heptadecenoic acid methyl ester itself, the saturated analogue, methyl heptadecanoate, is frequently used as an internal standard in FAME analysis to ensure accurate quantification of other fatty acids in a sample.

| Parameter | Value/Technique |

|---|---|

| Chemical Formula | C18H34O2 |

| Molecular Weight | 282.46 g/mol |

| Primary Analytical Techniques | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) |

| Common Derivatization | Conversion to Fatty Acid Methyl Ester (FAME) |

| Purpose of Derivatization | Increase volatility and thermal stability for GC analysis |

Novel Analogues and Structural Modifications for Enhanced Bioactivity

Research has indicated that cis-10-heptadecenoic acid possesses inherent biological activities, including potential anti-inflammatory and anticancer properties. researchgate.netnih.gov This has spurred interest in the synthesis of novel analogues and structural modifications of the molecule to enhance its therapeutic potential. The strategies for modifying fatty acids to improve their bioactivity often involve alterations to the carboxylic acid head group or the hydrocarbon tail.

One common approach is the synthesis of fatty acid amides and esters. By converting the carboxylic acid to an amide or a different ester, it is possible to alter the compound's polarity, solubility, and ability to interact with biological targets. For instance, the synthesis of novel amide derivatives of other fatty acids has been shown to yield compounds with potent histone deacetylase (HDAC) inhibitory activity, a key target in cancer therapy. nih.govscispace.com Similarly, the synthesis of fatty acid amides has been explored to enhance the anti-inflammatory properties of the parent molecules. nih.gov

Another strategy involves the introduction of different functional groups into the fatty acid chain or the conjugation of the fatty acid to another bioactive molecule. For example, the synthesis of fatty acid analogues of the anticancer drug podophyllotoxin (B1678966) has been shown to produce derivatives with cytotoxicity against cancer cells but not normal cells. nih.gov The synthesis of acetylenic oxylipins from C17 and C18 fatty acids has also been investigated for their potential as anticancer drug leads. nih.govmdpi.com

While specific research on the synthesis of a wide range of novel analogues of cis-10-heptadecenoic acid is still emerging, the principles established from the modification of other fatty acids provide a clear roadmap for future research. The creation of amides, esters, and other derivatives of cis-10-heptadecenoic acid could lead to the development of new therapeutic agents with enhanced potency and selectivity for the treatment of inflammatory diseases and cancer. An example of a synthesized derivative is heptyl cis-10-heptadecenoate, indicating that the structural modification of this fatty acid is an active area of chemical synthesis. nih.gov

| Modification Strategy | Potential Bioactivity Enhancement | Example from Related Fatty Acids |

|---|---|---|

| Amide Synthesis | Enhanced anti-inflammatory and anticancer (HDAC inhibition) activity | Novel amide derivatives of other fatty acids show potent HDAC inhibition. |

| Ester Synthesis | Improved pharmacokinetic properties and targeted delivery | Fatty acid esters of anticancer drugs for improved efficacy. |

| Introduction of Acetylenic Bonds | Increased cytotoxicity towards cancer cells | Bioactive C17 and C18 acetylenic oxylipins as anticancer leads. |

| Conjugation to Bioactive Molecules | Synergistic therapeutic effects and targeted action | Fatty acid analogues of podophyllotoxin with selective cytotoxicity. |

Future Directions and Translational Research

Elucidation of Detailed Molecular Mechanisms

Understanding the precise molecular interactions of cis-10-heptadecenoic acid is fundamental to harnessing its full potential. Future research will likely focus on several key areas. A primary objective is to map its involvement in cellular signaling pathways. For instance, studies have shown that its saturated counterpart, heptadecanoic acid (C17:0), can suppress the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway in non-small-cell lung cancer (NSCLC) cells, leading to an accumulation of cis-10-heptadecenoic acid within these cells. spandidos-publications.com This suggests a potential role for cis-10-heptadecenoic acid in cancer cell metabolism and signaling.

Further investigation into its interactions with specific enzymes is also crucial. It is known to be a substrate for enzymes involved in fatty acid metabolism, such as desaturases and elongases. Deeper analysis of these enzymatic conversions will provide insights into lipid metabolism and how this fatty acid influences it. Additionally, the degradation of cis-10-heptadecenoic acid involves the β-oxidation cycle, utilizing enzymes like 2,4-dienoyl-coenzyme A reductase and Δ3,Δ2-enoyl-CoA isomerase to synthesize polyhydroxy-chain alkanoates. medchemexpress.com A detailed understanding of these pathways is essential.

Development of cis-10-Heptadecenoic Acid as a Therapeutic Agent

The potential therapeutic applications of cis-10-heptadecenoic acid are a significant area of ongoing research. Preclinical studies have indicated its possible antitumor activities. For example, it has been shown to inhibit the proliferation of HL-60 leukemia cells. targetmol.comchemicalbook.com Furthermore, its accumulation in NSCLC cells treated with heptadecanoic acid suggests it may have a role in cancer therapy. spandidos-publications.com

While clinical trials specifically focused on cis-10-heptadecenoic acid are not yet prevalent, broader studies on odd-chain fatty acids and their impact on health are paving the way. For instance, heptadecanoic acid is used as a biomarker for dairy fat intake, which has been linked to various health outcomes. atamankimya.comatamanchemicals.com The anti-inflammatory properties of related odd-chain fatty acids, like cis-9-heptadecenoic acid, in treating conditions such as psoriasis and allergies, also suggest a potential therapeutic avenue for cis-10-heptadecenoic acid. nih.gov It has also been shown to have antimicrobial properties and may have a role in treating herpes simplex virus (HSV) infections by inhibiting viral protein replication. biosynth.com

Biomarker Validation and Diagnostic Applications

The unique presence and varying concentrations of cis-10-heptadecenoic acid in different biological states make it a promising candidate as a biomarker for disease diagnosis and prognosis. A notable study identified it as one of three fatty acids that could differentiate between individuals with and without Ménière's disease based on its levels in earwax. acs.orgacs.org

In this study, the average concentration of cis-10-heptadecenoic acid in non-Ménière's disease samples was significantly higher than in samples from individuals with the disease. acs.orgnih.govresearchgate.net This finding, with a high confidence level, suggests its potential as a component of a diagnostic tool for this condition. acs.orgnih.govresearchgate.net Further validation in larger and more diverse cohorts is necessary to establish its clinical utility. Additionally, its role as a biomarker is being explored in the context of autoimmune diseases and early-onset coronary artery disease. nih.govnih.gov

| Research Area | Key Finding | Reference |

| Molecular Mechanisms | Accumulates in NSCLC cells treated with heptadecanoic acid, suggesting a role in the PI3K/Akt signaling pathway. | spandidos-publications.com |

| Substrate for fatty acid desaturases and elongases. | ||

| Degraded via the β-oxidation cycle to produce polyhydroxyalkanoates. | medchemexpress.comnih.gov | |

| Therapeutic Potential | Inhibits proliferation of HL-60 leukemia cells. | targetmol.comchemicalbook.com |

| Exhibits antimicrobial properties and potential against herpes simplex virus. | biosynth.com | |

| Biomarker Applications | Differentiated individuals with and without Ménière's disease based on earwax concentrations. | acs.orgacs.org |

| Investigated as a potential biomarker for autoimmune diseases. | nih.gov | |

| Sustainable Production | Can be produced by genetically engineered Yarrowia lipolytica. | mdpi.com |

| Can be synthesized from L-arabinose by engineered Rhodococcus opacus. | jmb.or.kr |

Sustainable Production and Bioengineering for Industrial Applications

The limited natural abundance of cis-10-heptadecenoic acid necessitates the development of sustainable production methods to meet potential industrial demand. Bioengineering offers a promising solution. Researchers have successfully engineered the oleaginous yeast Yarrowia lipolytica to produce odd-chain fatty acids, including cis-10-heptadecenoic acid. mdpi.com By optimizing fermentation conditions, including the use of various carbon sources like sucrose, glycerol, and sodium acetate, along with a propionate (B1217596) precursor, significant yields have been achieved. mdpi.com

Another approach involves the use of other engineered microorganisms. For example, Rhodococcus opacus has been engineered to produce a mixture of fatty acids, including cis-10-heptadecenoic acid, from L-arabinose, a sugar found in plant biomass. jmb.or.kr These bioengineering strategies pave the way for the sustainable and scalable production of this valuable fatty acid, which has applications beyond the pharmaceutical sector, including its use as a precursor for biodegradable polymers and surfactants.

Q & A

Q. What is the nutritional significance of cis-10-Heptadecenoic Acid as an omega-7 fatty acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。